An In-depth Technical Guide to the Synthesis and Characterization of Tris(phenylthio)methane
An In-depth Technical Guide to the Synthesis and Characterization of Tris(phenylthio)methane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tris(phenylthio)methane, also known as triphenyl trithioorthoformate, is an organosulfur compound with the chemical formula HC(SPh)₃. This molecule serves as a valuable reagent and building block in organic synthesis, particularly in the formation of carbon-carbon bonds and the introduction of the formyl group or its synthetic equivalents. Its utility is notable in the preparation of complex molecules within the pharmaceutical and materials science sectors. This technical guide provides a comprehensive overview of the synthesis and detailed characterization of tris(phenylthio)methane, including experimental protocols, quantitative data, and key structural visualizations.
Physical and Chemical Properties
Tris(phenylthio)methane is a white to off-white solid at room temperature. A summary of its key physical and chemical properties is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 4832-52-4 | [1] |
| Molecular Formula | C₁₉H₁₆S₃ | [1] |
| Molecular Weight | 340.53 g/mol | [1] |
| Melting Point | 39-41 °C | |
| Boiling Point | 113 °C | [1] |
| Form | Solid | |
| Assay | ≥98% |
Synthesis of Tris(phenylthio)methane
The synthesis of tris(phenylthio)methane is most commonly achieved through the reaction of a suitable one-carbon electrophile with thiophenol or its corresponding thiophenoxide salt. A prevalent method involves the reaction of chloroform with sodium thiophenoxide.
Synthesis Workflow
The logical workflow for the synthesis of tris(phenylthio)methane is depicted in the following diagram.
Caption: General workflow for the synthesis of tris(phenylthio)methane.
Experimental Protocol
Materials:
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Thiophenol
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Sodium hydroxide
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Chloroform
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Ethanol
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Diethyl ether
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Anhydrous magnesium sulfate
Procedure:
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Preparation of Sodium Thiophenoxide: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium hydroxide in ethanol. To this solution, add thiophenol dropwise at room temperature. The reaction is exothermic. Stir the resulting suspension of sodium thiophenoxide for 30 minutes.
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Reaction with Chloroform: To the suspension of sodium thiophenoxide, add chloroform dropwise. The reaction mixture is then heated to reflux and maintained at this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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Workup: After the reaction is complete, the mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then partitioned between diethyl ether and water. The aqueous layer is extracted multiple times with diethyl ether.
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Purification: The combined organic layers are washed with water and brine, then dried over anhydrous magnesium sulfate. The solvent is evaporated to yield the crude product. The crude tris(phenylthio)methane can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.
Yield: The yield of the reaction can vary depending on the specific conditions but is generally moderate to good.
Characterization of Tris(phenylthio)methane
The structure and purity of the synthesized tris(phenylthio)methane are confirmed using various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of tris(phenylthio)methane.
¹H NMR: The proton NMR spectrum is expected to show a singlet for the methine proton (HC(SPh)₃) and multiplets in the aromatic region corresponding to the protons of the three phenyl groups.
¹³C NMR: The carbon NMR spectrum will show a signal for the methine carbon and signals for the carbons of the phenyl rings.
| ¹H NMR Chemical Shifts (Predicted) | ¹³C NMR Chemical Shifts (Predicted) |
| ~5.5-6.0 ppm (s, 1H, -CH) | ~60-70 ppm (-CH) |
| ~7.2-7.5 ppm (m, 15H, Ar-H) | ~125-135 ppm (Ar-C) |
Infrared (IR) Spectroscopy
The IR spectrum of tris(phenylthio)methane provides information about the functional groups present in the molecule. Key expected absorption bands are summarized in Table 3.
| Wavenumber (cm⁻¹) | Assignment |
| ~3060 | Aromatic C-H stretch |
| ~1580, 1480, 1440 | Aromatic C=C stretching |
| ~740, 690 | C-H out-of-plane bending for monosubstituted benzene |
| ~1080, 1020 | C-S stretching |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The predicted mass-to-charge ratios (m/z) for various adducts of tris(phenylthio)methane are presented in Table 4.[2]
| Adduct | Predicted m/z |
| [M+H]⁺ | 341.04868 |
| [M+Na]⁺ | 363.03062 |
| [M-H]⁻ | 339.03412 |
| [M]⁺ | 340.04085 |
Fragmentation Pathway:
The fragmentation of the molecular ion in mass spectrometry can provide structural information. A logical fragmentation pathway is illustrated below.
Caption: A possible fragmentation pathway for tris(phenylthio)methane in mass spectrometry.
Applications in Synthesis
Tris(phenylthio)methane is a versatile reagent in organic synthesis. It can be deprotonated to form the tris(phenylthio)methyllithium carbanion, which is a potent nucleophile used for the introduction of a protected formyl group. It is also utilized in the preparation of β-amino acids and as a catalyst in asymmetric synthesis.[1]
Conclusion
This technical guide has provided a detailed overview of the synthesis and characterization of tris(phenylthio)methane. The experimental protocol outlined, along with the comprehensive characterization data, serves as a valuable resource for researchers and professionals in the fields of chemistry and drug development. The unique reactivity and structural features of tris(phenylthio)methane continue to make it a compound of significant interest in modern organic synthesis.
